molecular formula C24H16BrN3O2 B11265397 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one

Cat. No.: B11265397
M. Wt: 458.3 g/mol
InChI Key: SJNYFGJFYWUZAK-UHFFFAOYSA-N
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Description

4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, derivatives of this compound have shown potential in various bioassays, indicating possible applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for further pharmacological studies .

Medicine

In medicine, the compound’s derivatives are being investigated for their therapeutic potential. Studies have shown that these derivatives may possess anti-inflammatory, anticancer, and antimicrobial properties, making them promising candidates for new drug development .

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and dihydroisoquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties .

Uniqueness

What sets 4-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-METHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE apart is its specific combination of bromophenyl and methylphenyl groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H16BrN3O2

Molecular Weight

458.3 g/mol

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one

InChI

InChI=1S/C24H16BrN3O2/c1-15-9-11-18(12-10-15)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-30-23)16-5-4-6-17(25)13-16/h2-14H,1H3

InChI Key

SJNYFGJFYWUZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)Br

Origin of Product

United States

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